molecular formula C10H11NO2 B3042152 3-Hydroxy-4-propoxybenzonitrile CAS No. 518058-74-7

3-Hydroxy-4-propoxybenzonitrile

Cat. No. B3042152
Key on ui cas rn: 518058-74-7
M. Wt: 177.2 g/mol
InChI Key: CTGGYDJUCWIFQX-UHFFFAOYSA-N
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Patent
US07129225B2

Procedure details

3-benzyloxy-5-hydroxybenzonitrile (225 mg, 1 mmol) was dissolved in 2 mL THF. 2 mL of BH3-THF (1.5 M in THF and ether) was added dropwise, then the mixture was heated at reflux temperature for 3 hours. After cooling, the mixture was carefully poured to 3M HCl (ice cooled) and allowed to stir for 20 hours at room temperature. The mixture was neutralized with solid NaHCO3, thus the product precipitated as a white solid. The product was collected by filtration, washed with water, and dried (140 mg, 61%): MP 164–166° C. (dec); 1H NMR (DMSO-d6, 400 MHz) δ9.28 (br, 1H), 7.41 (d, 2H, J=6.9 Hz), 7.36 (dd, 2H, J=7.0 and 7.6 Hz), 7.30 (dd, 1H, J=7.0 and 6.6 Hz), 6.43 (s, 1H), 6.32 (s, 1H), 6.21 (dd, 1H, J=2.2 and 2.0 Hz), 4.99 (S, 2H), 3.57 (S, 2H).
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([CH:14]=C(O)C=1)[C:12]#[N:13])C1C=CC=CC=1.B.[CH2:19]1[CH2:23][O:22][CH2:21][CH2:20]1.Cl.[C:25]([O-])(O)=O.[Na+]>C1COCC1>[OH:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:19][C:23]=1[O:22][CH2:21][CH2:20][CH3:25])[C:12]#[N:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
225 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C#N)C=C(C1)O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
thus the product precipitated as a white solid
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (140 mg, 61%)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
OC=1C=C(C#N)C=CC1OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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